AMPR-22 (trifluoroacetate salt)
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Overview
Description
AMPR-22 (trifluoroacetate salt) is a synthetic antimicrobial peptide derived from the mitochondrial cation channel reactive oxygen species modulator 1 (Romo1). It is known for its activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and carbapenem-resistant Pseudomonas aeruginosa . The compound has a molecular formula of C98H168N28O22S3 • XCF3COOH and a molecular weight of 2186.8 .
Preparation Methods
The preparation of AMPR-22 (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process typically includes the following steps:
Coupling: The amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial production methods for peptides like AMPR-22 often involve large-scale SPPS, which can be automated to increase efficiency and yield .
Chemical Reactions Analysis
AMPR-22 (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution . The major products formed from these reactions depend on the specific modifications made to the peptide structure.
Scientific Research Applications
AMPR-22 (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and its role in modulating reactive oxygen species in cells.
Mechanism of Action
The mechanism of action of AMPR-22 (trifluoroacetate salt) involves its interaction with bacterial membranes. The peptide induces bacterial outer membrane permeability and causes ATP leakage to the extracellular space in Staphylococcus aureus and Pseudomonas aeruginosa in a concentration-dependent manner . This disruption of the bacterial membrane integrity leads to cell death. The molecular targets and pathways involved include the mitochondrial cation channel reactive oxygen species modulator 1 (Romo1), which plays a role in the peptide’s antimicrobial activity .
Comparison with Similar Compounds
AMPR-22 (trifluoroacetate salt) can be compared with other antimicrobial peptides, such as:
LL-37: A human antimicrobial peptide with broad-spectrum activity against bacteria, viruses, and fungi.
Magainin: An antimicrobial peptide derived from frog skin with activity against a wide range of microorganisms.
Defensins: A family of antimicrobial peptides found in humans and other organisms that play a role in innate immunity.
The uniqueness of AMPR-22 lies in its specific activity against antibiotic-resistant bacterial strains and its derivation from the mitochondrial cation channel reactive oxygen species modulator 1 (Romo1), which is not a common feature among other antimicrobial peptides .
Properties
Molecular Formula |
C98H168N28O22S3 |
---|---|
Molecular Weight |
2186.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C98H168N28O22S3/c1-10-58(3)80(94(144)112-54-76(129)109-56-78(131)124-81(59(4)11-2)95(145)121-72(97(147)148)38-28-47-107-98(105)106)126-83(133)60(5)113-87(137)69(39-48-149-7)120-93(143)74(52-63-31-16-13-17-32-63)123-96(146)82(61(6)127)125-79(132)57-111-86(136)73(51-62-29-14-12-15-30-62)122-88(138)66(35-20-25-44-101)114-77(130)55-108-75(128)53-110-85(135)65(34-19-24-43-100)116-90(140)68(37-22-27-46-103)117-91(141)70(40-49-150-8)119-92(142)71(41-50-151-9)118-89(139)67(36-21-26-45-102)115-84(134)64(104)33-18-23-42-99/h12-17,29-32,58-61,64-74,80-82,127H,10-11,18-28,33-57,99-104H2,1-9H3,(H,108,128)(H,109,129)(H,110,135)(H,111,136)(H,112,144)(H,113,137)(H,114,130)(H,115,134)(H,116,140)(H,117,141)(H,118,139)(H,119,142)(H,120,143)(H,121,145)(H,122,138)(H,123,146)(H,124,131)(H,125,132)(H,126,133)(H,147,148)(H4,105,106,107)/t58-,59-,60-,61+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,80-,81-,82-/m0/s1 |
InChI Key |
JBLWFGIHQDOJHQ-DTAZMAAOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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